

# Linaprazan Glurate vs. Standard of Care in Erosive Esophagitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Linaprazan Glurate |           |
| Cat. No.:            | B8818405           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **linaprazan glurate**, a novel potassium-competitive acid blocker (P-CAB), with the current standard of care, proton pump inhibitors (PPIs), for the treatment of erosive esophagitis (EE). The information is based on available clinical trial data and pharmacological research, designed to inform researchers, scientists, and drug development professionals.

### **Executive Summary**

Linaprazan glurate is a next-generation acid suppressant that has demonstrated promising results in clinical trials for the healing of erosive esophagitis. As a P-CAB, it offers a different mechanism of action compared to the widely used PPIs. Clinical data from the Phase II LEED study suggests that linaprazan glurate may offer improved efficacy, particularly in patients with more severe grades of erosive esophagitis, when compared to the standard of care, lansoprazole. This guide will delve into the comparative efficacy, mechanism of action, and clinical trial protocols of linaprazan glurate and its comparator.

## Data Presentation: Comparative Efficacy in Erosive Esophagitis

The following tables summarize the key quantitative data from the Phase II LEED (**Linaprazan glurate** Erosive Esophagitis Dose ranging) study, which compared different doses of



**linaprazan glurate** with the standard 30 mg dose of lansoprazole.

Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)

| Treatment Group                         | Intention-to-Treat (ITT)<br>Analysis | Per-Protocol (PP) Analysis |
|-----------------------------------------|--------------------------------------|----------------------------|
| Linaprazan Glurate (all doses combined) | 71.1%[1][2]                          | 80.9%[1][2]                |
| Lansoprazole 30 mg QD                   | 60.6%[1]                             | 59.1%                      |

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)

| Treatment Group                  | LA Grade A/B Healing Rate | LA Grade C/D Healing Rate  |
|----------------------------------|---------------------------|----------------------------|
| Linaprazan Glurate 25 mg BID     | 83.8%                     | 73.6% (all doses combined) |
| Linaprazan Glurate 50 mg BID     | 83.8%                     | 73.6% (all doses combined) |
| Linaprazan Glurate 75 mg BID     | 83.8%                     | 73.6% (all doses combined) |
| Linaprazan Glurate 100 mg<br>BID | 83.8%                     | 73.6% (all doses combined) |
| Lansoprazole 30 mg QD            | 81.0%                     | 37.5%                      |

Note: LA Grade refers to the Los Angeles Classification of Erosive Esophagitis.

## Experimental Protocols LEED Phase II Study (NCT05055128)

The LEED study was a randomized, double-blind, active-comparator, dose-finding study.

- Objective: To evaluate the 4-week healing rate and safety of four different dosing regimens of linaprazan glurate compared to lansoprazole in patients with erosive esophagitis.
- Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles (LA) grade C/D) or LA grade A/B with a partial response to at least 8 weeks of proton pump



inhibitor therapy.

- Treatment Arms:
  - Linaprazan glurate 25 mg twice daily
  - Linaprazan glurate 50 mg twice daily
  - Linaprazan glurate 75 mg twice daily
  - Linaprazan glurate 100 mg twice daily
  - Lansoprazole 30 mg once daily
- Primary Endpoint: To support the dose selection of linaprazan glurate for Phase III studies through the central assessment of four-week endoscopic healing of erosive esophagitis.
- Study Duration: Patients were treated for 4 weeks, followed by a 4-week open-label phase with lansoprazole.

### **HEEALING 1 Phase III Study (NCT07037875)**

The HEEALING 1 study is a pivotal Phase III trial designed to confirm the efficacy of **linaprazan glurate**.

- Objective: To demonstrate the superiority of **linaprazan glurate** over lansoprazole in the healing of patients with moderate to severe erosive GERD (LA grade C/D) after 4 weeks.
- Patient Population: Approximately 500 patients with erosive GERD.
- Treatment Arms:
  - Linaprazan glurate (dose to be confirmed based on Phase II results)
  - Lansoprazole
- Primary Endpoint: Superiority in healing rates of moderate to severe erosive GERD (LA grade C/D) at 4 weeks compared to lansoprazole.



• Secondary Endpoints: Healing and symptom relief for up to 8 weeks.

## Mandatory Visualization Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like **linaprazan glurate** in the gastric parietal cell.

**Diagram 1:** Mechanism of Action of Proton Pump Inhibitors (PPIs).



Click to download full resolution via product page

Diagram 2: Mechanism of Action of Linaprazan Glurate (P-CAB).

### **Experimental Workflow**



The following diagram outlines the general workflow of the LEED Phase II clinical trial.



Click to download full resolution via product page



#### Diagram 3: LEED Phase II Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Linaprazan Glurate vs. Standard of Care in Erosive Esophagitis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8818405#non-inferiority-trials-of-linaprazan-glurate-against-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com